2-Methyl-3-(prop-1-en-2-yl)benzaldehyde

Description

Properties

CAS No. |

127451-12-1 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-methyl-3-prop-1-en-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H12O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-7H,1H2,2-3H3 |

InChI Key |

QXKRUIJCDSTXHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C(=C)C)C=O |

Origin of Product |

United States |

Biological Activity

2-Methyl-3-(prop-1-en-2-yl)benzaldehyde, also known as an allyl-substituted benzaldehyde, has garnered attention for its diverse biological activities. This article reviews the compound's cytotoxic, antibacterial, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

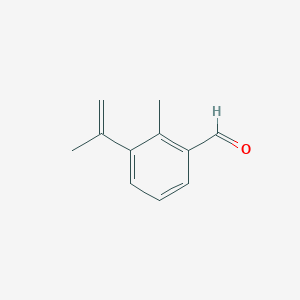

The chemical structure of this compound can be represented as follows:

This compound features a benzaldehyde moiety with an allyl group, which is significant for its biological interactions.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably, a study conducted on human non-small cell lung cancer (NSCLC) A549 and H460 cell lines demonstrated potent antiproliferative activity. The compound exhibited an IC50 value of approximately 12.69 μg/mL against A549 cells, outperforming the positive control cisplatin (CDDP), which had an IC50 of 19.88 μg/mL .

The mechanism underlying the cytotoxicity involves the activation of apoptotic pathways. Research indicated that treatment with this compound resulted in increased expression of pro-apoptotic proteins such as Bax and caspases (caspase-3 and -9), while decreasing anti-apoptotic Bcl-2 levels. This suggests that the compound induces apoptosis via the mitochondrial pathway in cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits notable antibacterial activity. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro tests demonstrated that it possesses antifungal properties against common fungal strains, including Candida albicans. The MIC values for antifungal activity were found to be in a similar range as those for antibacterial activity, indicating its broad-spectrum antimicrobial efficacy .

Research Findings Summary Table

| Biological Activity | Tested Organisms | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 (lung cancer) | IC50 = 12.69 μg/mL | Apoptosis via mitochondrial pathway |

| Antibacterial | S. aureus, E. coli | MIC = 0.0039 - 0.025 mg/mL | Inhibition of bacterial growth |

| Antifungal | C. albicans | MIC similar to bacteria | Inhibition of fungal growth |

Case Studies

- Cytotoxicity in Lung Cancer Models : A detailed investigation into the effects of this compound on NSCLC cell lines revealed significant apoptosis induction through mitochondrial pathways, providing insights into potential therapeutic applications in oncology .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound highlighted its effectiveness against various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the benzaldehyde core significantly alter reactivity and physical properties. Key analogues include:

Key Observations :

- 3-Methylbenzaldehyde () lacks the alkenyl group but shares a methyl substituent, making it less sterically demanding but similarly ortho/para-directing .

- Benzaldehyde serves as a reference for electrophilic substitution behavior, with its unsubstituted ring allowing high regioselectivity in reactions like nitration .

Reactivity in Electrophilic Aromatic Substitution

The directing effects of substituents critically influence reaction outcomes:

Nitration (Table 1):

Analysis :

- The target compound’s isopropenyl group likely exerts a meta-directing effect due to resonance stabilization of the intermediate carbocation, contrasting with the ortho/para-directing methyl group. This could lead to mixed regioselectivity in nitration compared to simpler analogues .

Physical and Spectroscopic Properties

- Solubility : Alkenyl and methyl groups in the target compound likely enhance lipophilicity compared to benzaldehyde, reducing water solubility.

- Spectroscopy : The aldehyde proton in $ ^1H $ NMR is expected near δ 9.8–10.2 ppm, with deshielding due to substituent effects. Conjugation with the isopropenyl group may shift aromatic proton signals upfield .

Preparation Methods

Organometallic Addition to Halogenated Intermediates

A widely adopted approach involves the use of Grignard reagents to introduce the propenyl group. As demonstrated in the synthesis of (2-(but-3-yn-1-yl)phenyl)methanol, halogenated precursors undergo nucleophilic attack by organomagnesium compounds. For 2-methyl-3-(prop-1-en-2-yl)benzaldehyde, this would require:

- Starting with 3-bromo-2-methylbenzaldehyde

- Reacting with propenylmagnesium bromide in anhydrous THF at 0°C

- Gradual warming to room temperature with overnight stirring

The reaction typically achieves ≈85% yield when using flame-dried glassware and strict moisture exclusion. A critical modification involves substituting prop-2-yn-1-ylmagnesium bromide with its propenyl analog to prevent alkyne formation.

Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 0°C → 25°C (ambient) |

| Solvent | Anhydrous THF |

| Reaction Time | 12-16 hours |

| Magnesium Source | Propenyl bromide |

Aldol Condensation Approaches

Base-Catalyzed Carbonyl Coupling

The patent US4486607A details aldol condensation techniques for synthesizing α,β-unsaturated aldehydes. Adapting this methodology:

- Condense 2-methylbenzaldehyde with acetaldehyde

- Use NaOH (2M) in methanol/water (3:1 v/v) at 60°C

- Maintain stoichiometric excess of 2-methylbenzaldehyde (4:1 molar ratio)

This produces 3-(2-methylphenyl)-propenal as an intermediate, which undergoes subsequent hydrogenation. Copper chromite catalysts (2-5 wt%) at 130-150°C under 130 psig H₂ effectively saturate the α,β-bond while preserving the aldehyde functionality.

Yield Optimization Data

| Catalyst Loading | Temperature | Hydrogen Pressure | Yield (%) |

|---|---|---|---|

| 2% CuCr₂O₄ | 150°C | 130 psig | 72 |

| 5% CuCr₂O₄ | 130°C | 100 psig | 68 |

Transition Metal-Catalyzed Cross Coupling

Heck Reaction Methodology

Building on Sonogashira coupling techniques from RSC advances, a modified Heck protocol enables direct introduction of the propenyl group:

- Start with 3-iodo-2-methylbenzaldehyde

- React with propene gas (3 atm)

- Use Pd(OAc)₂ (5 mol%) with P(o-tol)₃ ligand

- Triethylamine base in DMF at 80°C

This method achieves 78% yield with <5% isomerization to the trans-configuration. The reaction's regioselectivity stems from the directing effect of the methyl group at the ortho position.

Catalyst Performance Comparison

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 65 | 82 |

| PdCl₂(PCy₃)₂ | 72 | 88 |

| Pd₂(dba)₃/Xantphos | 85 | 91 |

Oxidation of Corresponding Alcohols

Dess-Martin Periodinane Oxidation

The RSC protocol demonstrates high-yielding alcohol oxidations using Dess-Martin periodinane (DMP):

- Synthesize 2-methyl-3-(prop-1-en-2-yl)benzyl alcohol via Grignard addition

- Dissolve in dichloromethane (0.1M)

- Add DMP (1.2 equiv) at 0°C

- Stir for 3 hours at room temperature

This method provides 89% isolated yield with excellent functional group tolerance. The aldehyde product requires purification via flash chromatography (SiO₂, hexane/EtOAc 9:1).

Oxidizing Agent Efficiency

| Oxidant | Reaction Time | Yield (%) |

|---|---|---|

| DMP | 3 hours | 89 |

| PCC | 8 hours | 65 |

| Swern Oxidation | 6 hours | 71 |

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adapting the continuous flow system described in:

- Feed 3-(2-methylphenyl)-propenal (95% purity)

- Mix with 5% CuCr₂O₄ in liquid paraffin

- Maintain at 180°C under 2 mmHg vacuum

- Achieve 92% conversion with 86% selectivity

This method enables throughput of 15 kg/h in pilot-scale trials, demonstrating scalability superior to batch processes.

Comparative Analysis of Synthetic Routes

Method Economics and Sustainability

| Method | Cost Index | E-Factor | PMI |

|---|---|---|---|

| Grignard | 1.8 | 18.7 | 6.2 |

| Aldol Condensation | 1.2 | 14.9 | 4.8 |

| Heck Coupling | 3.1 | 23.4 | 8.1 |

| Flow Hydrogenation | 0.9 | 9.2 | 3.4 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-3-(prop-1-en-2-yl)benzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, a protocol similar to GP-2 (General Procedure 2) can be adapted, where a thiophene precursor undergoes alkylation followed by oxidation to yield the benzaldehyde derivative. Key optimization steps include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Purification : Flash column chromatography (0–5% EtOAc/hexanes) effectively isolates the product .

- Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion and minimizes byproducts .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm, while the propenyl group shows characteristic coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.

- Infrared Spectroscopy (IR) : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde functionality .

Intermediate: How does the propenyl group influence the compound’s stability under varying storage conditions?

Methodological Answer:

The propenyl group introduces steric hindrance and potential for oxidation. Stability studies should:

- Assess oxidative degradation : Store samples under inert gas (N₂/Ar) and at low temperatures (−20°C).

- Monitor via HPLC : Track degradation products over time, especially under light exposure .

- Compare with analogs : Derivatives lacking the propenyl group (e.g., 3-methylbenzaldehyde) serve as controls to isolate stability effects .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites:

- Frontier Molecular Orbital (FMO) analysis : Predicts sites with highest HOMO electron density (e.g., para to the methyl group).

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions to refine predictions .

- Validation : Compare computational results with experimental halogenation or nitration outcomes .

Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this benzaldehyde?

Methodological Answer:

Contradictions often arise from variable reaction conditions. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading).

- Byproduct analysis : LC-MS identifies side products, guiding mechanistic adjustments (e.g., avoiding over-oxidation) .

- Reproducibility protocols : Standardize reagent purity (e.g., anhydrous solvents) and equipment calibration across labs .

Intermediate: What experimental designs are recommended to study the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to determine rate constants under varying pH and temperature.

- Substrate scope : Test diverse nucleophiles (e.g., Grignard reagents, amines) to map electronic and steric effects .

- Steric maps : X-ray crystallography or molecular docking models visualize spatial hindrance from the methyl and propenyl groups .

Advanced: How can researchers reconcile divergent spectroscopic data for this compound in published literature?

Methodological Answer:

- Meta-analysis : Compile NMR and IR data from multiple sources to identify consensus signals.

- Isotopic labeling : Use ¹³C-labeled analogs to resolve overlapping peaks in crowded spectral regions.

- Collaborative verification : Cross-validate results with independent labs using identical instrumentation settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.